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Compound of Interest

Compound Name: Hydrazine sulfate

Cat. No.: B7799358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of hydrazine sulfate and its various

derivatives, supported by experimental data. The information is intended to assist researchers

in understanding the toxicological profiles of these compounds for applications in drug

development and other scientific research.

Abstract
Hydrazine and its derivatives are a class of chemicals with diverse applications, ranging from

industrial processes to pharmaceuticals. However, their utility is often shadowed by significant

toxicity. This guide delves into a comparative analysis of the toxicity of hydrazine sulfate and a

range of its derivatives, presenting both in vivo and in vitro toxicological data. The primary

mechanisms of toxicity, including metabolic activation to reactive species, induction of oxidative

stress, and DNA damage, are discussed. Detailed experimental protocols for key toxicity

assays are provided to ensure transparency and reproducibility.

Comparative Toxicity Data
The following tables summarize the quantitative toxicity data for hydrazine sulfate and several

of its derivatives. Table 1 presents in vivo acute toxicity data (LD50 and LC50 values), while

Table 2 focuses on in vitro cytotoxicity data (IC50 values) of various hydrazone derivatives

against different cancer cell lines.
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Table 1: In Vivo Acute Toxicity of Hydrazine and Its Derivatives

Compound Species
Route of
Administration

LD50/LC50 Reference(s)

Hydrazine Rat Oral 60 mg/kg [1]

Mouse Oral 59 mg/kg [1]

Rat Inhalation (4h)
570 ppm (750

mg/m³)
[1][2]

Mouse Inhalation (4h)
252 ppm (330

mg/m³)
[1][2]

Rabbit Dermal 93-190 mg/kg [3]

Monomethylhydr

azine (MMH)
Rat Oral 32-33 mg/kg [4]

Mouse Oral 29-33 mg/kg [4]

Rat Inhalation (4h) 78 ppm [4]

1,1-

Dimethylhydrazin

e (UDMH)

Rat Inhalation (4h) 252 ppm [3]

Mouse Inhalation (4h) 172 ppm [3]

Rabbit Dermal
1341-1680

mg/kg
[3]

1,2-

Dimethylhydrazin

e

Mouse Oral
11.7 mg/kg

(male)
[3]

Mouse Oral
27.1 mg/kg

(female)
[3]

Rabbit Dermal 158-563 mg/kg [3]

Table 2: In Vitro Cytotoxicity (IC50, µM) of Selected Hydrazone Derivatives in Cancer Cell Lines
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Derivat
ive
Type

Comp
ound
ID

HCT-
116
(Colon
)

MCF-7
(Breas
t)

PC3
(Prost
ate)

DLD-1
(Colon
)

SH-
SY5Y
(Neuro
blasto
ma)

K-562
(Leuke
mia)

Refere
nce(s)

Salicyla

ldehyde

Hydraz

one

12 - - - - - 0.03 [5]

14 - - - - - 0.05 [5]

N-

pyrrolyl-

hydrazo

ne

7c - - - - >500 - [6]

7d - - - - 99.56 - [6]

8e - - - - 91.07 - [6]

Isoniazi

d–

Hydraz

one

Analog

ues

4 - - 10.28 13.49 - - [7][8]

5 - - 11.22 - - - [7][8]

9 - - 14.82 - - - [7][8]

18 - - 17.05 - - - [7][8]

Quinoli

ne-

Hydrazi

de

16 - >25 - - 5.7 - [4]

17 - 14.1 - - 2.9 - [4]
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Tetracai

ne

Hydrazi

de-

Hydraz

one

2f - - - - - - [9]

2m 20.5 - - - - - [9]

2k - - - - - - [9]

2p - - - - - - [9]

2s - - - - - - [9]

Thiazol

yl

Hydraz

one

9 -
102.58

µg/mL
- - - - [3]

10 -
121.79

µg/mL
- - - - [3]

11 -
125

µg/mL
- - - - [3]

Mechanisms of Toxicity
The toxicity of hydrazine and its derivatives is multifaceted, primarily stemming from their

metabolic activation into reactive intermediates. These reactive species can induce cellular

damage through several interconnected pathways.

Metabolic Activation and Oxidative Stress
Hydrazine derivatives can undergo metabolic activation through enzymatic and non-enzymatic

pathways, leading to the formation of free radicals.[10] This process often involves cytochrome

P450 enzymes in the liver.[10] The generation of these radicals can lead to a state of oxidative

stress, where the production of reactive oxygen species (ROS) overwhelms the cell's

antioxidant defenses.[10] This oxidative stress can cause depletion of glutathione, a key

cellular antioxidant, compromising cellular integrity.[10]
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Metabolic activation of hydrazine derivatives leading to oxidative stress.

DNA Damage and Repair
The reactive intermediates generated from hydrazine metabolism can directly interact with

cellular macromolecules, including DNA, leading to the formation of DNA adducts and strand

breaks.[10] This genotoxic effect is a major contributor to the mutagenic and carcinogenic

properties of some hydrazine derivatives. Cells possess intricate DNA damage response (DDR)

pathways to counteract these lesions, including Base Excision Repair (BER), Nucleotide

Excision Repair (NER), and Homologous Recombination (HR).[11][12][13][14] However, if the

damage is extensive, these repair mechanisms can be overwhelmed, leading to apoptosis or

mutations.
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Cellular response to hydrazine-induced DNA damage.
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Nrf2-ARE Signaling Pathway
The Nrf2-antioxidant response element (ARE) signaling pathway is a crucial cellular defense

mechanism against oxidative stress.[15][16][17] Under conditions of oxidative stress induced

by hydrazine derivatives, the transcription factor Nrf2 is activated. It translocates to the nucleus

and binds to the ARE, initiating the transcription of a wide array of antioxidant and detoxification

genes, thereby enhancing the cell's capacity to neutralize reactive species and mitigate

damage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7799358#comparative-toxicity-of-hydrazine-sulfate-
and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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